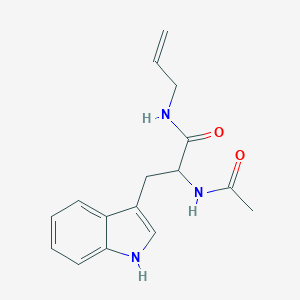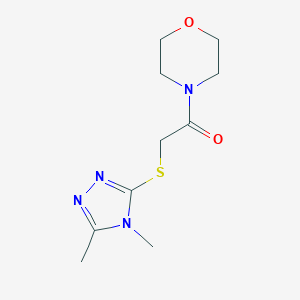![molecular formula C14H19NO6 B496651 [2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol CAS No. 92502-40-4](/img/structure/B496651.png)
[2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol
カタログ番号 B496651
CAS番号:
92502-40-4
分子量: 297.3g/mol
InChIキー: IAGBEULSQUKXHT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a 3,4,5-trimethoxyphenyl group, which is a phenyl ring (a hexagonal carbon ring) with three methoxy groups (OCH3) attached at the 3rd, 4th, and 5th positions. It also contains a dihydro-1,3-oxazole ring, which is a five-membered ring containing two carbon atoms, two oxygen atoms, and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a 1,3-oxazole ring attached to a 3,4,5-trimethoxyphenyl group. The exact 3D conformation would depend on the specific stereochemistry at the chiral centers in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the oxazole ring and the methoxy groups on the phenyl ring. The oxazole ring is a heterocycle and may undergo reactions at the nitrogen or oxygen atoms. The methoxy groups could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .科学的研究の応用
Structural and Synthetic Chemistry
- Crystal Structure Analysis : The crystal structure of a compound closely related to the title compound, featuring the 3,4,5-trimethoxyphenyl ring, reveals significant angles between the planes of the trimethoxyphenyl ring and the triazole ring, suggesting intricate intermolecular interactions within the crystal structure (Madadi et al., 2014).
- Synthesis of Polymers and Complexes : The compound has been involved in the synthesis of oxazolyl functionalized polymers, indicating its potential in creating new materials with specific properties. These polymers show defined molecular weights and narrow molecular weight distributions, signifying controlled synthesis processes (Summers et al., 2013).
- Metal Complexation : There's evidence of the compound's involvement in metal complexation, specifically with Cu(II), forming coordinated complexes. This suggests potential applications in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).
Catalysis and Organic Reactions
- Catalytic Activity in Epoxidation : A derivative of the compound has been used as a ligand in vanadium-catalyzed epoxidation of alkenes and oxidation of sulfides. This showcases the compound's role in catalysis, particularly in reactions significant for industrial and synthetic applications (Javadi et al., 2015).
Biological Applications
- Antimicrobial and Antioxidant Properties : Related compounds have been synthesized and found to exhibit significant antimicrobial activities and good antioxidant properties. This suggests potential pharmaceutical applications, particularly in developing new antimicrobial agents (Düğdü et al., 2014).
Miscellaneous Applications
- Structural and Physicochemical Properties : There's research into the structural and physicochemical properties of related oxazole compounds, which can provide a deeper understanding of the behavior of such molecules and their potential uses in various applications (Kadam et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-(hydroxymethyl)-2-(3,4,5-trimethoxyphenyl)-5H-1,3-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-18-10-4-9(5-11(19-2)12(10)20-3)13-15-14(6-16,7-17)8-21-13/h4-5,16-17H,6-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGBEULSQUKXHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(CO2)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804502 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー


![2-[(3,5-dicyano-6-ethoxy-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B496569.png)
![4-[(2,4-dichloro-6-methylbenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B496571.png)

![Urea, 1-(adamantan-1-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B496574.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B496577.png)

![2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B496579.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B496581.png)
![2-[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B496582.png)

![N-(2-phenoxyethyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B496585.png)
![4-[(1-naphthylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B496588.png)
![4-chloro-3-methylphenyl (5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl ether](/img/structure/B496589.png)